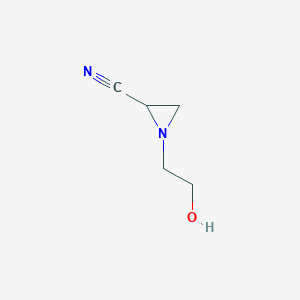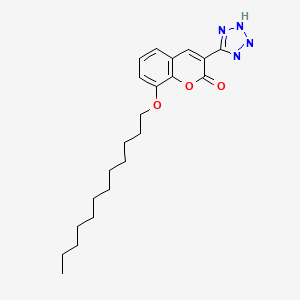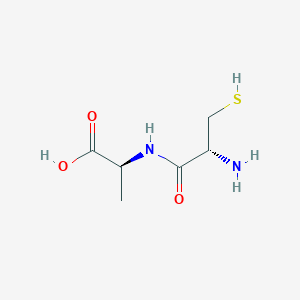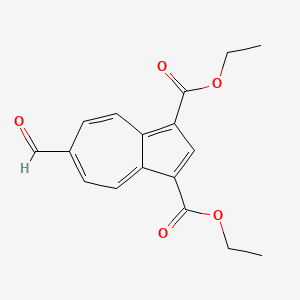
3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes an aminophenyl group and a phenyl group attached to a quinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 4-aminobenzoyl chloride with 2-phenyl-4(3H)-quinazolinone. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution can introduce various substituents on the aminophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the quinazolinone core may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylquinazolin-4(3H)-one
- 3-(4-Aminophenyl)-2-methylquinazolin-4(3H)-one
- 3-(4-Aminophenyl)-2-ethylquinazolin-4(3H)-one
Comparison: Compared to these similar compounds, 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one stands out due to its unique combination of an aminophenyl group and a phenyl group attached to the quinazolinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76244-65-0 |
|---|---|
Molekularformel |
C20H15N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H,21H2 |
InChI-Schlüssel |
WMJITFSSQYRFNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)



![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


